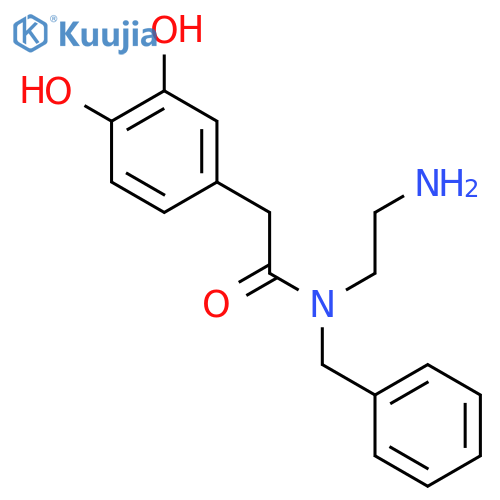

Cas no 2137567-64-5 (N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide)

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2137567-64-5

- EN300-732965

- N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide

-

- インチ: 1S/C17H20N2O3/c18-8-9-19(12-13-4-2-1-3-5-13)17(22)11-14-6-7-15(20)16(21)10-14/h1-7,10,20-21H,8-9,11-12,18H2

- InChIKey: UPUUYSWAFMHPEY-UHFFFAOYSA-N

- SMILES: O=C(CC1C=CC(=C(C=1)O)O)N(CCN)CC1C=CC=CC=1

計算された属性

- 精确分子量: 300.14739250g/mol

- 同位素质量: 300.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 6

- 複雑さ: 345

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.8Ų

- XLogP3: 1.2

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-732965-0.05g |

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide |

2137567-64-5 | 95.0% | 0.05g |

$707.0 | 2025-03-11 | |

| Enamine | EN300-732965-0.5g |

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide |

2137567-64-5 | 95.0% | 0.5g |

$809.0 | 2025-03-11 | |

| Enamine | EN300-732965-0.25g |

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide |

2137567-64-5 | 95.0% | 0.25g |

$774.0 | 2025-03-11 | |

| Enamine | EN300-732965-0.1g |

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide |

2137567-64-5 | 95.0% | 0.1g |

$741.0 | 2025-03-11 | |

| Enamine | EN300-732965-1.0g |

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide |

2137567-64-5 | 95.0% | 1.0g |

$842.0 | 2025-03-11 | |

| Enamine | EN300-732965-2.5g |

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide |

2137567-64-5 | 95.0% | 2.5g |

$1650.0 | 2025-03-11 | |

| Enamine | EN300-732965-10.0g |

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide |

2137567-64-5 | 95.0% | 10.0g |

$3622.0 | 2025-03-11 | |

| Enamine | EN300-732965-5.0g |

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide |

2137567-64-5 | 95.0% | 5.0g |

$2443.0 | 2025-03-11 |

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide 関連文献

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamideに関する追加情報

Introduction to N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide (CAS No. 2137567-64-5)

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide, a compound with the CAS number 2137567-64-5, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide incorporates several key functional groups that contribute to its biological activity and make it a promising candidate for further research and development.

The compound's name highlights several critical features that are essential for understanding its chemical behavior and potential applications. The presence of an aminoethyl group at the N-position suggests a role in hydrogen bonding and interaction with biological targets, while the benzyl group provides steric hindrance and influences the compound's solubility and metabolic stability. The acetamide moiety at the 2-position introduces a polar functional group that can enhance binding affinity to biological receptors. Additionally, the (3,4-dihydroxyphenyl) group is a key pharmacophore that has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.

Recent research in the field of medicinal chemistry has demonstrated the importance of multifunctional compounds that can target multiple pathways simultaneously. N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide fits well within this paradigm, as its structural features allow it to interact with various biological targets. Studies have shown that compounds containing the (3,4-dihydroxyphenyl) moiety exhibit significant activity against several diseases, including neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The aminoethyl and benzyl groups further enhance its potential by modulating its pharmacokinetic properties and improving bioavailability.

In vitro studies have revealed that N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide demonstrates potent inhibitory effects on various enzymes and receptors associated with inflammation and oxidative stress. For instance, research indicates that this compound can inhibit the activity of lipoxygenase and cyclooxygenase enzymes, which are key mediators of inflammation. Furthermore, its ability to scavenge reactive oxygen species has been attributed to the presence of the (3,4-dihydroxyphenyl) group, which is known for its strong antioxidant properties.

The pharmacological profile of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide also suggests potential applications in treating metabolic disorders. Preliminary studies have shown that this compound can modulate lipid metabolism by inhibiting cholesterol synthesis and promoting fatty acid oxidation. These effects are particularly relevant in the context of obesity and type 2 diabetes, where dysregulation of lipid metabolism plays a critical role. The compound's ability to interact with nuclear receptors such as PPARα and PPARγ further supports its potential as a therapeutic agent for metabolic diseases.

The synthesis of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the amide bond between the aminoethyl group and the benzyl acetamide backbone, followed by functionalization of the phenolic groups with hydroxyl moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in these transformations.

The analytical characterization of this compound has been performed using state-of-the-art techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods have confirmed the structural integrity of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide and provided valuable insights into its conformational dynamics. Additionally, computational studies using molecular modeling techniques have helped elucidate its binding interactions with biological targets.

The potential therapeutic applications of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide extend beyond inflammation and metabolic disorders. Emerging evidence suggests that this compound may also have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The ability of the (3,4-dihydroxyphenyl) group to cross the blood-brain barrier and interact with neurotransmitter systems has opened new avenues for research in neurology.

In conclusion, N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide (CAS No. 2137567-64-5) is a multifunctional compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research in areas such as anti-inflammatory therapy, metabolic disorders, and neurodegenerative diseases. The ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties are expected to yield valuable insights into its therapeutic potential.

2137567-64-5 (N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide) Related Products

- 536731-65-4(GSK-3β inhibitor 11)

- 2227865-24-7((2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol)

- 1602175-41-6(4-Methoxy-N,N-dimethylpiperidine-1-carboxamide)

- 2172012-50-7(5-{(carbamoylmethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid)

- 2060050-33-9(3-(1-hydroxycyclopentyl)benzonitrile)

- 85210-58-8(2-Amino-1-(3-thienyl)ethanone hydrochloride)

- 1780757-02-9(1-(5-chloro-3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)

- 2138069-75-5(3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine)

- 2171913-18-9(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylpentanamidoacetic acid)

- 1807437-49-5(2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid)